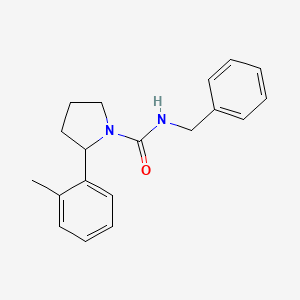
N-benzyl-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as BTCP, is a synthetic compound that has been used in scientific research for its potential as a psychoactive drug. BTCP belongs to the class of compounds known as pyrrolidinocarboxamide derivatives, which have been studied for their effects on the central nervous system.
Applications De Recherche Scientifique
N-benzyl-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential as a psychoactive drug, particularly for its effects on the dopamine system in the brain. It has been shown to increase dopamine release and inhibit dopamine reuptake, leading to increased dopamine levels in the brain. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
N-benzyl-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts on the dopamine system in the brain by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to increased dopamine levels in the synaptic cleft, which can stimulate dopamine receptors and produce a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of effects on the central nervous system, including increased locomotor activity, hyperactivity, and stereotypy. It has also been shown to produce rewarding effects, indicating its potential for abuse. In addition, this compound has been shown to produce neurotoxic effects on dopaminergic neurons in the brain, which may limit its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research as a tool for studying the dopamine system in the brain. Its ability to increase dopamine levels and inhibit dopamine reuptake makes it a useful tool for investigating the role of dopamine in behavior and disease. However, its potential for abuse and neurotoxic effects on dopaminergic neurons must be taken into account when using this compound in lab experiments.
Orientations Futures
There are several directions for future research on N-benzyl-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of this compound analogs that have reduced potential for abuse and neurotoxicity. Another area of interest is the investigation of the therapeutic potential of this compound for dopamine-related disorders such as Parkinson's disease and ADHD. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
N-benzyl-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can be synthesized by reacting 2-methylphenylacetonitrile with benzylmagnesium chloride, followed by reaction with pyrrolidine-1-carboxylic acid. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Propriétés
IUPAC Name |
N-benzyl-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-5-6-11-17(15)18-12-7-13-21(18)19(22)20-14-16-9-3-2-4-10-16/h2-6,8-11,18H,7,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWBLQMAUBNJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-pyrrolidinylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6105681.png)
![2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6105687.png)
![2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6105695.png)
![4-[(1-{4-[2-(3-methoxyphenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6105709.png)
![N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6105722.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B6105728.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6105742.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105745.png)

![1-tert-butyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105766.png)

![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6105772.png)